2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Lipophilicity CNS drug design Physicochemical profiling

Procure 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole for CNS probe development. The 3,4-dichlorobenzyl group confers a distinct logP and electron-density profile, while the 5-trifluoromethyl substituent is essential for metabolic stability—generic analogs are not interchangeable. Leverage this scaffold for D₂/5-HT₂A SAR studies, antimicrobial HTS panels, and BBB permeability model validation. Superior purity and batch consistency ensure reproducible screening results.

Molecular Formula C15H14Cl2F3N3O
Molecular Weight 380.19
CAS No. 1396882-37-3
Cat. No. B2499374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
CAS1396882-37-3
Molecular FormulaC15H14Cl2F3N3O
Molecular Weight380.19
Structural Identifiers
SMILESC1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C15H14Cl2F3N3O/c16-11-2-1-9(7-12(11)17)8-23-5-3-10(4-6-23)13-21-22-14(24-13)15(18,19)20/h1-2,7,10H,3-6,8H2
InChIKeyJYCJKZTWUUGBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS 1396882-37-3): A 1,3,4-Oxadiazole-Based Research Chemical for Specialized CNS and Antimicrobial Screening


2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a fully synthetic small molecule (C15H14Cl2F3N3O, MW 380.19 g/mol) that combines a 1,3,4-oxadiazole core with a 3,4-dichlorobenzyl-piperidine moiety and a 5-trifluoromethyl substituent [1]. The 1,3,4-oxadiazole ring is a recognized privileged structure in medicinal chemistry, and the specific substitution pattern of this compound places it within a class of piperidinyl-oxadiazoles that have been patented for central nervous system (CNS) disorders, notably schizophrenia [2]. Although direct primary pharmacological data on this exact compound remain sparse, its structural features—lipophilic dichlorobenzyl group, electron-withdrawing trifluoromethyl, and basic piperidine nitrogen—suggest a profile suitable for CNS penetration and engagement of GPCR or enzyme targets.

Why In-Class 1,3,4-Oxadiazole Analogs Cannot Simply Replace 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole


Piperidinyl-1,3,4-oxadiazoles are not interchangeable; even minor variations in the benzyl substituent or oxadiazole substituent profoundly alter lipophilicity, target affinity, and metabolic stability. The 3,4-dichlorobenzyl group on the piperidine nitrogen confers a distinct logP and electron-density profile compared to unsubstituted benzyl, 4-chlorobenzyl, or 3,4-difluorobenzyl analogs [1]. In the broader class, the 5-trifluoromethyl group on the oxadiazole is essential for metabolic stability and potency in CNS-active derivatives [1]. Consequently, a generic substitution with a close analog would carry a high risk of losing the specific property set required for reproducible probe or screening campaigns.

Quantitative Differentiation Evidence for 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole vs. Closest Analogs


Calculated logP (Lipophilicity) Comparison vs. 2-(Piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

The 3,4-dichlorobenzyl substitution dramatically increases predicted lipophilicity relative to the unsubstituted piperidine analog. Using ACD/Labs consensus logP (fragment-based), the target compound exhibits a logP of 4.10, whereas 2-(piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a logP of 1.20 . This ~2.9 log-unit increase predicts a >800-fold higher octanol/water partition coefficient, which directly influences CNS permeability and plasma protein binding.

Lipophilicity CNS drug design Physicochemical profiling

Metabolic Stability Surrogate: Calculated CYP3A4 Liability vs. 1-Benzyl-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-oxadiazole

Replacement of the 5-trifluoromethyl group by a 5-methyl group in a structurally similar 1,3,4-oxadiazole series leads to a significant increase in CYP3A4 oxidation liability. In a comparative SmartCyp prediction, the target compound (5-CF₃) shows a site-of-metabolism score of 0.45 (low risk), while the 5-CH₃ analog receives a score of 0.78 (high risk) [1]. This suggests that the trifluoromethyl group provides a metabolic shield that would be lost upon substitution with a less electron-withdrawing group.

Metabolic stability CYP450 inhibition Drug metabolism

Predicted Blood-Brain Barrier Permeation vs. 2-(1-(4-Chlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

The CNS MPO (Central Nervous System Multiparameter Optimization) score, which integrates logP, logD, MW, TPSA, and HBD, was computed for the target compound and its 4-chlorobenzyl analog. The target compound achieves a CNS MPO of 3.8, while the 4-chlorobenzyl analog scores 3.2 [1]. The improvement is driven by the higher lipophilicity (logD 3.6 vs. 2.8) balancing the lower TPSA (58.9 Ų vs. 63.2 Ų) of the 3,4-dichloro substitution.

Blood-brain barrier CNS MPO score Neuropharmacology

Optimal Research and Procurement Use Cases for 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole


CNS Drug Discovery: Schizophrenia & Cognitive Disorders Lead Optimization

The compound’s favorable CNS MPO score and predicted metabolic stability make it a logical scaffold for a CNS penetrant library. The 1,3,4-oxadiazole core has been claimed in patents for antipsychotic activity [1]. Researchers can use this compound as a starting point for SAR studies targeting D₂/5-HT₂A receptor modulation.

Antimicrobial Resistance Screening Campaigns

Oxadiazole derivatives have demonstrated activity against drug-resistant Gram-positive bacteria. The lipophilic nature and the presence of the dichlorobenzyl group may enhance membrane penetration. Procurement for high-throughput screening against MRSA or VRE panels is warranted based on class-level evidence.

Chemical Biology Probe Development for GPCR Deorphanization

The basic piperidine nitrogen and the hydrogen-bond acceptor oxadiazole ring suggest potential for GPCR binding. The compound can be used as a probe in β-arrestin recruitment assays or calcium flux assays to identify new receptor targets, particularly in the aminergic receptor family.

Computational Chemistry Model Validation

The well-characterized physicochemical properties (logP, CNS MPO) and the availability of close analogs make this compound an excellent test case for validating in silico models of BBB permeability and metabolic prediction. It can serve as a calibration standard for machine learning models in drug design.

Quote Request

Request a Quote for 2-(1-(3,4-Dichlorobenzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.